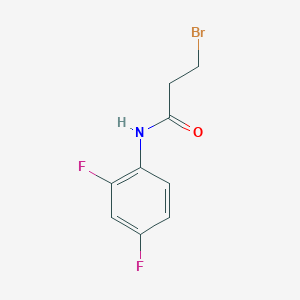

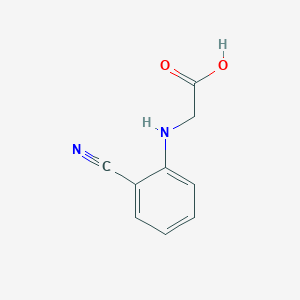

![molecular formula C8H13NO B3031786 Bicyclo[2.2.1]heptane-1-carboxamide CAS No. 69095-03-0](/img/structure/B3031786.png)

Bicyclo[2.2.1]heptane-1-carboxamide

説明

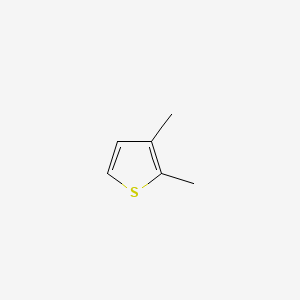

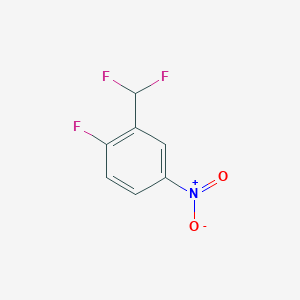

Bicyclo[2.2.1]heptane-1-carboxamide is a chemical compound that belongs to the class of organic compounds known as bicyclo[2.2.1]heptanes. These compounds are characterized by a seven-membered ring structure with two bridgehead carbons forming a norbornane skeleton. The specific compound has a carboxamide functional group attached to the first carbon of the bicyclic system.

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild conditions . This method represents an asymmetric approach that is both operationally simple and efficient.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, has been studied through crystallography. The absolute configuration of bicyclo[2.2.1]heptan-2-one, a closely related compound, has been determined, providing insights into the stereochemistry of these molecules . The crystal structures reveal hydrogen-bonded dimers with distinct orientations of the bicyclic portion relative to the carboxamide dimer moiety .

Chemical Reactions Analysis

The chlorination of bicyclo[2.2.1]heptane (norbornylane) has been explored to find a convenient synthesis for chlorinated derivatives. The study found that peroxide-catalyzed chlorination with sulfuryl chloride leads to both mono- and dichloro products . Additionally, the synthesis of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes involves epoxidation and rearrangement reactions, with the stereochemistry determined by NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyimides derived from bicyclo[2.2.1]heptane-related compounds have been investigated. These polyimides exhibit high solubility in certain solvents and form transparent, tough, and flexible films with high thermal stability . The synthesis of fully alicyclic polyimides from bicyclo[2.2.1]heptane derivatives has been reported, highlighting the potential of these compounds in the development of high-performance materials .

科学的研究の応用

1. Crystal Structure and Absolute Configuration

Bicyclo[2.2.1]heptan-2-one, a chemical precursor to Bicyclo[2.2.1]heptane-1-carboxamide, was studied for its absolute configuration and hydrogen-bonding properties. The research revealed the absolute configuration of (+)-enantiomer of the α-chloroamide and its conversion to (+)-bicyclo[2.2.1]hept-5-ene-2-one. This study is crucial for understanding the stereochemical aspects of related compounds (Plettner et al., 2005).

2. Potassium Channel Openers

A series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, including ML213, were identified as selective openers for KCNQ2 and KCNQ4 potassium channels. This discovery is significant for understanding and possibly treating neurological conditions by modulating these channels (Yu et al., 2011).

3. Polyimide Synthesis

Fully alicyclic polyimides were synthesized using 2, 5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane and various cycloaliphatic dianhydrides. These polyimides offer potential applications in materials science due to their solubility and thermal properties (Matsumoto, 2001).

4. Ionic Liquid Route to Isoindoline Derivatives

Research demonstrated the use of a protic ionic liquid to convert bicyclo[2.2.1]heptadienes to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides. This method provides a pathway to explore new chemical spaces relevant to oxoisoindoline, highlighting the versatility of this compound derivatives (Gordon et al., 2010).

5. Polyimide Properties from BHDA

Bicyclo[2.2.1]heptane-2-endo,3-endo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride (BHDA) was used to synthesize polyimides with unique properties like solubility in polar organic solvents and high thermal decomposition temperatures. This application demonstrates the potential of this compound derivatives in advanced material development (Qing Feng-ling, 2007).

作用機序

Mode of Action

The mode of action of Bicyclo[22It is known that the compound is synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

将来の方向性

The development of enantioselective approaches to functionalized Bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Furthermore, an efficient and modular approach toward new 1,2-disubstituted Bicyclo hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

特性

IUPAC Name |

bicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJTXFAFHGMXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353029 | |

| Record name | bicyclo[2.2.1]heptane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69095-03-0 | |

| Record name | bicyclo[2.2.1]heptane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)